molecular formula C12H10ClN3O4 B2529208 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde CAS No. 925147-35-9

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde

Cat. No. B2529208
CAS RN: 925147-35-9
M. Wt: 295.68
InChI Key: FJWDXLCGORKRHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation and methylation reactions. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde is achieved through oxidation of a pyrazole derivative followed by hydrolysis, with a total yield of 71.6% . Another related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, is synthesized through a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard, and ethyl trifluoroacetate, followed by methylation, resulting in a total yield of 63.5% .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using techniques such as CIMS, 1H NMR, and 13C NMR . X-ray analysis is also used to determine and confirm the structure of new compounds, as seen in the synthesis of a pyran-isoxazolone derivative . These techniques would likely be applicable in analyzing the molecular structure of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include multicomponent transformations, as demonstrated in the synthesis of a compound involving 3-methylbenzaldehyde, isoxazolone, and kojic acid . The reactions are carefully investigated to optimize yields and may involve the use of electrochemical methods. Hydrogen bonding plays a significant role in the final structure of the compounds, affecting their molecular-electronic structure and the formation of sheets or chains in the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, as seen in a pyrazolone derivative . The nitro and methoxy groups contribute to the polarity and potential reactivity of the compounds. The polymorphism of these compounds can also affect their physical properties, as different polymorphs may exhibit different melting points, solubilities, and crystal structures .

Scientific Research Applications

Neurological Studies

The sedative effects of phenolic compounds, including 4-hydroxy-3-methoxybenzaldehyde, have been studied. For example, a component of Gastrodia elata, 4-hydroxy-3-methoxybenzaldehyde, showed positive GABAergic neuromodulation when administered with 2,3-dihydroxybenzaldehyde. This combination significantly reduced pentyleneterazole-induced lethality and enhanced pentobarbital-induced sleeping time in rats. However, it did not exhibit anxiolytic or muscle relaxant activities, suggesting its potential in anticonvulsion and sedation applications (Lee et al., 2006).

Antihyperglycemic Effects

Chalcone derivatives from 3,4-methylenedioxybenzaldehyde and substituted acetophenones have been synthesized and investigated as antihyperglycemic agents. Some compounds showed significant reduction in serum glucose levels, indicating their potential as antihyperglycemic agents (Alberton et al., 2008).

Radiosynthesis Studies

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde has been explored in the radiosynthesis of certain compounds for imaging COX-1 and COX-2 isoforms by positron emission tomography. However, results suggested that the synthesized compounds were not suitable radioligands for in vivo biomarkers of COX enzymes due to marked non-specific binding (Fujisaki et al., 2005).

Neuroprotective Activities

Vanillin (4-hydroxy-3-methoxybenzaldehyde) has shown neuroprotective effects against rotenone-induced rat models of Parkinson’s disease. It displayed antioxidant and neuroprotective activities, indicating its potential role in the amelioration of neurological conditions through modulation of neurochemical variables, oxidative stress, and apoptotic markers (Dhanalakshmi et al., 2016).

Psychiatric and CNS Agent Studies

Pyrazole derivatives, similar in structure to the given compound, have been synthesized and identified as potential CNS agents. Certain derivatives possessed significant biological activity, indicating their potential as therapeutic agents for CNS-related disorders (Lemke et al., 1978).

Mechanism of Action

properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-20-11-4-8(7-17)2-3-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWDXLCGORKRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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